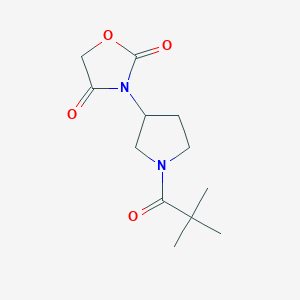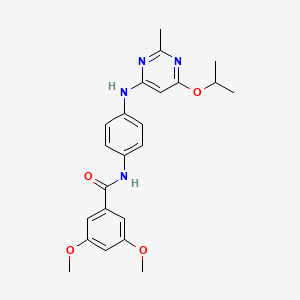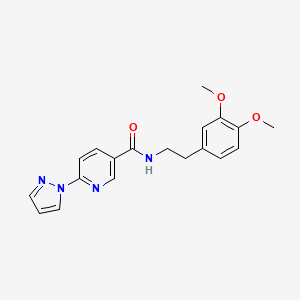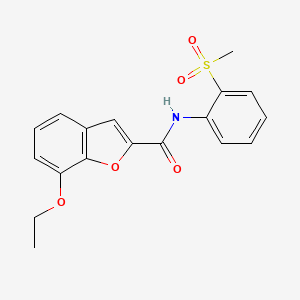
3-(1-Pivaloylpyrrolidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Pivaloylpyrrolidin-3-yl)oxazolidine-2,4-dione, also known as PPOD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Asymmetric Construction Applications A significant application of related compounds, specifically in the synthesis of spirocyclic pyrrolidine-thia(oxa)zolidinediones, leverages asymmetric 1,3-dipolar cycloaddition catalyzed by chiral ligands. These reactions afford compounds with a spiro-heteroquaternary stereogenic center, showcasing high yields, diastereo-, and enantioselectivity, which are crucial for developing structurally novel and biologically relevant molecules (Wu‐Lin Yang et al., 2015).
Synthetic Methodology Development Another pivotal research direction involves developing synthetic methodologies for oxazolidine-2,4-diones using atmospheric carbon dioxide. This approach, which entails a tandem phosphorus-mediated carboxylative condensation-cyclization reaction, offers a novel, convenient, and environmentally friendly route to these compounds. Such methodologies are valuable for producing biologically important motifs in a more sustainable manner (Wen-Zhen Zhang et al., 2015).
Advanced Material Synthesis Oxazolidine derivatives have been employed in the synthesis of advanced materials, such as polymers. For instance, polymerization studies involving 4-(4′-N-1,8-naphthalimidophenyl)-1,2,4-triazolidine-3,5-dione with diisocyanates have led to novel aliphatic-aromatic polyureas. These materials, characterized by rapid microwave-assisted reactions, exhibit a range of physical properties and potential applications in various fields, from material science to biomedical engineering (S. Mallakpour & Z. Rafiee, 2003).
Catalytic Activity Studies Research into the catalytic properties of compounds incorporating the oxazolidine motif has also been conducted, particularly in the context of oxidative reactions. For example, new Cu(II) complexes of 1,3-oxazolidine-based ligands synthesized from solvent-free reactions have shown efficacy in catalyzing the oxidation of benzyl alcohols. These studies highlight the potential of oxazolidine derivatives in catalysis, offering insights into their application in synthetic chemistry and industrial processes (R. Bikas et al., 2018).
Mechanism of Action
Oxazolidines
are a class of compounds that have been used in various chemical reactions . They are important structural units of many biologically active compounds . Oxazolidines also serve as the key intermediates to produce many useful chemical compounds .
Pyrrolidines
are another class of compounds that are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Properties
IUPAC Name |
3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)10(16)13-5-4-8(6-13)14-9(15)7-18-11(14)17/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXMJYFMVBDPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)N2C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide](/img/structure/B2551675.png)
![1-(4-Methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2-azetanone](/img/structure/B2551676.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide](/img/structure/B2551677.png)

![5-Bromo-2-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine](/img/structure/B2551680.png)
![2-Cyclopropyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2551681.png)
![2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid](/img/structure/B2551685.png)


![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2551688.png)
